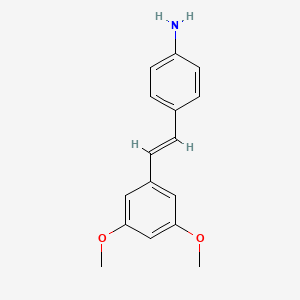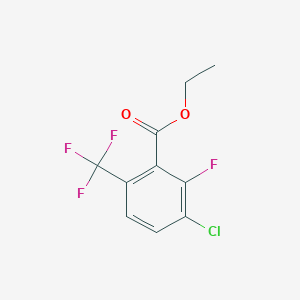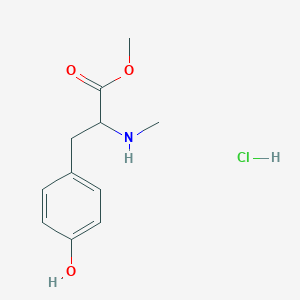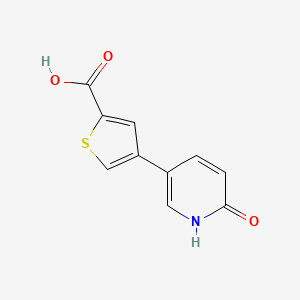
NCS-MP-NODA
Vue d'ensemble
Description
NCS-MP-NODA, also known as 2,2’- (7- (4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a chelating agent used for Al18F labeling of peptides and antibodies . It is a white powder with a molecular weight of 392.47 g/mol .
Synthesis Analysis
The synthesis of NCS-MP-NODA involves the reaction of the precursor molecule with NCS-MP-NODA. For instance, in one study, the precursor molecule was reacted with NCS-MP-NODA and triethylamine, and the reaction was incubated at room temperature overnight . The product was then purified via HPLC .
Physical And Chemical Properties Analysis
NCS-MP-NODA is a white powder . It has a molecular weight of 392.47 g/mol and a molecular formula of C18H24N4O4S .
Applications De Recherche Scientifique
National Centre for Antarctic and Ocean Research
The National Centre for Antarctic and Ocean Research (NCAOR) coordinates activities in polar regions and oceans. It conducts research in specialized areas such as Antarctic, Arctic, Southern Ocean, and the Himalayas, and implements ocean surveys and mineral resources programs. This includes geoscientific surveys of India's EEZ and Indian Continental Shelf Program, technical management of oceanographic vessels, and exploration in the Indian Ocean Ridge areas (Thamban & Ravichandran, 2016).
Lung Image Database Consortium
The Lung Image Database Consortium (LIDC) focuses on advancing computer-aided diagnostic (CAD) research for lung nodules in thoracic computed tomography (CT). It involves collaborative efforts to develop an image database for the development, training, and evaluation of CAD methods in detecting lung nodules on CT scans (Armato et al., 2004).
Nanocarrier-Mediated Delivery Approaches for Cancer Therapy
Nanocarriers (NCs) are nano-sized vehicles designed to deliver drugs to targeted malignant tissues or organs, significantly improving targeting efficiency and therapeutic efficacy in cancer therapy. This review focuses on typical approaches and recent trends in NC-mediated drug delivery systems for targeted cancer therapy (Jeong et al., 2016).
Multifunctional Near-Infrared-Emitting Nano-Conjugates
Gold nanoclusters (NCs) are functionalized for tumor diagnosis and therapy. They serve as a fluorescent probe and a pro-drug, with applications demonstrated in vitro and in vivo. This study suggests the prospect of non-toxic Au NCs modified with functional ligands for tumor-targeted imaging and as a core design for pro-drugs in cancer therapy (Chen et al., 2012).
Prospects of Colloidal Nanocrystals for Electronic and Optoelectronic Applications
Nanocrystals (NCs) are tiny crystals of metals, semiconductors, and magnetic material with potential applications ranging from medicine to electronic and optoelectronic devices. This review discusses recent research on NCs, focusing on their synthesis and applications in various fields (Talapin et al., 2010).
Tissue Chips in Space
The National Center for Advancing Translational Sciences (NCATS) and the International Space Station (ISS) U.S. National Laboratory collaborate on the Tissue Chips in Space initiative. This program involves microphysiological systems (MPS), also known as “organs-on-chips” or “tissue chips,” for modeling human physiology and disease in vitro (Low & Giulianotti, 2019).
Prospects of Nanoscience with Nanocrystals
This research highlights colloidal nanocrystals (NCs) as an important class of materials with applications in medicine, electronic, and optoelectronic devices. The paper reviews state-of-the-art research on colloidal NCs and their promising future applications (Kovalenko et al., 2015).
Mécanisme D'action
Target of Action
NCS-MP-NODA is primarily used as a chelator for Al18F labeling of peptides and antibodies . It has been used in the development of radiotracers for Positron Emission Tomography (PET) imaging . The primary targets of NCS-MP-NODA are therefore the peptides and antibodies that it is bound to for the purpose of imaging.
Mode of Action
NCS-MP-NODA binds to its targets (peptides or antibodies) through a process known as chelation . This involves the formation of multiple coordinate bonds between a single central atom and multiple surrounding ligands. In this case, the central atom is Al18F and the ligand is the peptide or antibody . The resulting complex is used as a radiotracer in PET imaging .
Biochemical Pathways
The biochemical pathways affected by NCS-MP-NODA are primarily those related to the peptides or antibodies it is bound to. For example, in a study where NCS-MP-NODA was used to label a VEGFR-1-specific single-chain version of VEGF121, the recruitment of hematopoietic stem cells with high expression of the vascular endothelial growth factor receptor 1 (VEGFR-1) was implicated in early stages of metastasis formation .
Result of Action
The primary result of NCS-MP-NODA’s action is the creation of a radiotracer that can be used in PET imaging . This allows for the non-invasive imaging of early-stage metastases and other biological processes .
Action Environment
The action of NCS-MP-NODA is influenced by various environmental factors. For instance, the temperature at which the chelation process occurs can affect the efficiency of Al18F complexation . Furthermore, the biological environment in which the radiotracer is introduced can also influence its efficacy and stability .
Propriétés
IUPAC Name |
2-[4-(carboxymethyl)-7-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c23-17(24)12-21-7-5-20(6-8-22(10-9-21)13-18(25)26)11-15-1-3-16(4-2-15)19-14-27/h1-4H,5-13H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZWESFCFFQUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, 95%](/img/structure/B6320851.png)





![4-(1-Methylethyl)-5-(trifluoromethyl)-5-[(trimethylsilyl)oxy]-3-oxazolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B6320900.png)






